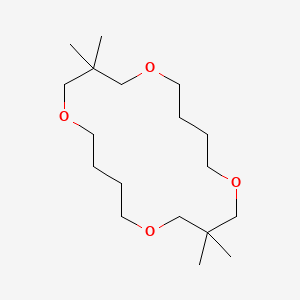
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane is a cyclic ether compound with a unique structure characterized by four oxygen atoms and four methyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with formaldehyde in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously monitored to ensure high yield and purity. Techniques such as distillation and crystallization are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted ethers, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane involves its interaction with molecular targets through its ether linkages and methyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The compound’s stability and ability to form hydrogen bonds play a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: This compound shares structural similarities but differs in its spirobiindane core.
1,5,12,16-Tetraoxacyclodocosane-6,11,17,22-tetrone, 3,3,14,14-tetramethyl-: Another cyclic ether with a different ring size and substitution pattern.
Uniqueness
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxacyclooctadecane is unique due to its specific ring size and the presence of four oxygen atoms and four methyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
92751-96-7 |
|---|---|
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
3,3,12,12-tetramethyl-1,5,10,14-tetraoxacyclooctadecane |
InChI |
InChI=1S/C18H36O4/c1-17(2)13-19-9-5-7-11-21-15-18(3,4)16-22-12-8-6-10-20-14-17/h5-16H2,1-4H3 |
Clave InChI |
XOUWTVZZHJQEIS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCCCOCC(COCCCCOC1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


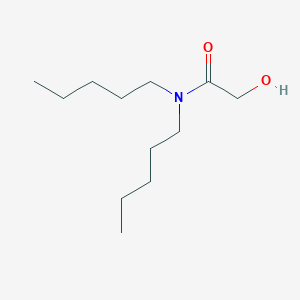
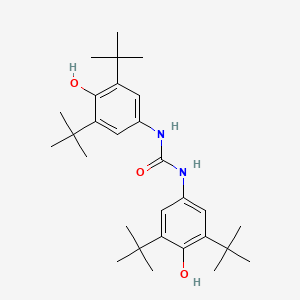
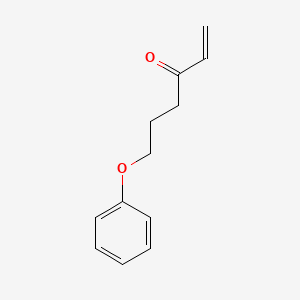
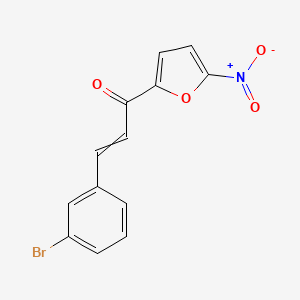
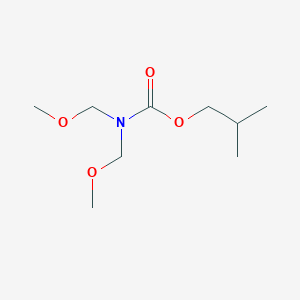


![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
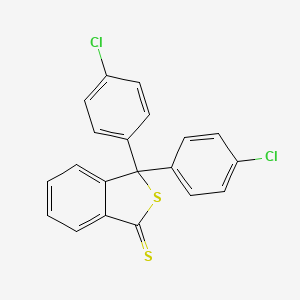
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
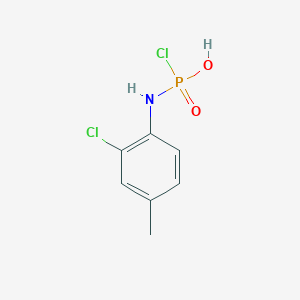
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
